molecular formula C16H12ClN3O B2406032 4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-62-5

4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2406032
CAS No.: 338975-62-5
M. Wt: 297.74
InChI Key: HVTQTXQGEAERHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-[(4-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-chloroaniline derivative with a suitable pyrazolone. The exact method would depend on the specific substituents and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a phenyl ring, and a 4-chloroaniline group. The exact structure would depend on the position and orientation of these groups .


Chemical Reactions Analysis

As a pyrazolone derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions at the phenyl ring or the 4-chloroaniline group, or reactions involving the pyrazolone ring itself .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .

Scientific Research Applications

Structural Analysis and Properties

The structural characteristics and properties of pyrazolone derivatives have been extensively explored. For instance, the molecule (4Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has been synthesized and its structure analyzed, revealing specific dihedral angles between benzene rings and a central methylpyrazolone/aminomethylene unit. The stability of this structure is significantly enhanced by an intramolecular N—H⋯O hydrogen bond, which stabilizes the planar conformation of the central unit. This compound exemplifies the intricate molecular structures possible with pyrazolone derivatives (Chi et al., 2009).

Catalytic and Environmental Applications

The compound has also been utilized in the context of green chemistry. For example, cellulose sulfuric acid, an environmentally friendly biopolymer, has been used as a catalyst in the synthesis of arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) via a one-pot multicomponent synthesis involving aryl aldehydes and pyrazolone. This method emphasizes cost-effectiveness, high yields, and environmental sustainability, showcasing the compound's role in promoting eco-friendly chemical processes (Mosaddegh et al., 2010).

Pharmaceutical Applications

In the pharmaceutical realm, pyrazolone derivatives have been synthesized and characterized for their potential antibacterial activities. Compounds like 5-methyl-4-(4-aminophenylamino-phenyl-methylene)-2-phenyl-2,4-dihydro-pyrazol-3-one have been tested against various bacterial strains, demonstrating the medicinal potential of these compounds. The comprehensive characterization of these compounds lays the groundwork for their potential use in treating bacterial infections (Liu et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many pyrazolone derivatives are known to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and minimize risk .

Future Directions

The potential applications and future directions for research on this compound would depend on its specific properties and activities. Given the known activities of many pyrazolone derivatives, it could be of interest in the development of new pharmaceuticals or other chemical products .

Properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-5-phenyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-12-6-8-13(9-7-12)18-10-14-15(19-20-16(14)21)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTRLSFNFWTJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN2)C=NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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